molecular formula C13H15BrN2O2 B13152213 tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate

tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B13152213
M. Wt: 311.17 g/mol
InChI Key: CMLYHDOQBUYIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 7-bromo-3-methylindazole-1-carboxylate is assigned according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The indazole core (a bicyclic structure comprising a benzene ring fused to a pyrazole ring) is substituted at three positions:

  • Position 1 : A carboxylate ester group (-COO-) linked to a tert-butyl moiety [(CH₃)₃C-].
  • Position 3 : A methyl group (-CH₃).
  • Position 7 : A bromine atom (-Br).

The numbering prioritizes the pyrazole nitrogen at position 1, with subsequent positions assigned clockwise (Figure 1). The tert-butyl group acts as a bulky substituent, influencing steric interactions and crystallographic packing.

Table 1: Molecular identifiers for tert-butyl 7-bromo-3-methylindazole-1-carboxylate

Property Value Source
Molecular formula C₁₃H₁₅BrN₂O₂
Molecular weight 311.17 g/mol
SMILES CC1=NN(C2=C1C=CC=C2Br)C(=O)OC(C)(C)C
InChIKey CMLYHDOQBUYIGV-UHFFFAOYSA-N
XLogP3-AA 3.9

The SMILES string illustrates the connectivity: the indazole ring is bonded to a methyl group at position 3, a bromine at position 7, and a carboxylate ester at position 1. The InChIKey confirms the compound’s unique stereochemical descriptor.

Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for tert-butyl 7-bromo-3-methylindazole-1-carboxylate remains unpublished, analogous indazole derivatives provide insights into its potential geometry. For example, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (a structural analog with an amino group at position 3) crystallizes in a monoclinic system with space group P2₁/c. Its pyrazole ring is nearly planar, with the tert-butyl group displaced slightly (-0.068 Å) from the ester plane.

In such structures, key intermolecular interactions include:

  • N–H⋯N hydrogen bonds , forming centrosymmetric dimers with R₂²(8) ring motifs.
  • C–H⋯O and C–H⋯Br interactions , linking dimers into a three-dimensional network.
  • π–π stacking between pyrazole rings, with centroid distances of ~3.7 Å.

For tert-butyl 7-bromo-3-methylindazole-1-carboxylate, the methyl group at position 3 likely induces steric hindrance, reducing π–π stacking efficiency compared to amino-substituted analogs. The bromine atom at position 7 may participate in halogen bonding, though this requires experimental validation.

Comparative Structural Analysis with Related Indazole Derivatives

The structural uniqueness of tert-butyl 7-bromo-3-methylindazole-1-carboxylate becomes evident when compared to related compounds:

Table 2: Structural comparison of indazole derivatives

Compound Substituents Key Interactions Source
tert-Butyl 7-bromo-3-methylindazole-1-carboxylate 1: COOtert-butyl; 3: CH₃; 7: Br Hypothesized C–H⋯O/Br, steric effects
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate 1: COOtert-butyl; 3: NH₂; 5: Br N–H⋯N H-bonds, π–π stacking
7-Bromo-3-methyl-1H-indazole-5-carboxylic acid 5: COOH; 3: CH₃; 7: Br O–H⋯N H-bonds, dimerization
tert-Butyl 5-bromo-3-methylindazole-1-carboxylate 1: COOtert-butyl; 3: CH₃; 5: Br Steric hindrance at position 5
Key Observations:
  • Substituent Position Effects :

    • Bromine at position 7 (as in the target compound) versus position 5 (as in ) alters electronic distribution and steric bulk. The 7-bromo derivative may exhibit weaker intermolecular interactions due to reduced accessibility of the halogen.
    • Methyl groups at position 3 enhance hydrophobic interactions but limit hydrogen-bonding capacity compared to amino groups.
  • Functional Group Impact :

    • Carboxylate esters (e.g., tert-butyl) improve solubility in organic solvents, whereas carboxylic acids (e.g., in ) facilitate ionic interactions and crystal packing via O–H⋯N bonds.
  • Crystallographic Trends :

    • Amino-substituted analogs form robust hydrogen-bonded dimers, while methyl-substituted derivatives rely on weaker van der Waals forces.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 7-bromo-3-methylindazole-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-8-9-6-5-7-10(14)11(9)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3

InChI Key

CMLYHDOQBUYIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC=C2Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Example Synthetic Route

Step Reaction Description Conditions
1 Synthesis of Indazole Ring Condensation of benzaldehyde derivative with hydrazine in ethanol, reflux for several hours.
2 Bromination at 7-Position Treatment with bromine or N-bromosuccinimide in a suitable solvent like dichloromethane.
3 Esterification Reaction with tert-butyl chloroformate in dichloromethane, using a base like triethylamine.

Purification and Characterization

After synthesis, the compound is purified using techniques such as column chromatography. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity.

Purification Techniques

Technique Description
Column Chromatography Elution with ethyl acetate in hexane to separate the desired compound from impurities.
Recrystallization Dissolution in a solvent followed by slow cooling to form crystals.

Biological Activities and Applications

Indazole derivatives, including This compound , exhibit pharmacological properties such as antimicrobial activity and potential in treating various conditions like infectious diseases and neurodegenerative disorders. Their structure allows them to modulate receptor activities, contributing to therapeutic potential against inflammation and pain pathways.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. The bromine atom and tert-butyl ester group may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate with analogous indazole and heterocyclic derivatives, emphasizing structural variations and their implications:

Compound Name CAS Number Substituents/Modifications Structural Similarity Key Differences & Implications
tert-Butyl 6-bromo-1H-indazole-1-carboxylate 1126424-50-7 Bromine at 6-position; no methyl group 0.88 Altered reactivity in electrophilic substitution due to bromine position.
tert-Butyl 3-amino-1H-indazole-1-carboxylate 877264-77-2 Amino group at 3-position; no bromine 0.88 Enhanced nucleophilicity; potential for amide bond formation.
tert-Butyl 5-bromo-1H-indole-1-carboxylate 182344-70-3 Indole core (N at position 1) vs. indazole 0.88 Reduced aromatic stability; altered π-π stacking in molecular interactions.
tert-Butyl 7-bromo-3,4-dihydroquinoline-1-carboxylate 1123169-45-8 Saturated dihydroquinoline core 0.88 Reduced planarity; potential differences in bioavailability.

Key Observations:

  • Bromine Position : Moving bromine from the 7- to 6-position (as in 1126424-50-7) alters regioselectivity in cross-coupling reactions, affecting synthetic utility .
  • Core Heterocycle: Indazole derivatives generally exhibit greater metabolic stability than indole or dihydroquinoline analogs due to their fused aromatic system .

Spectroscopic Characterization

  • NMR Data : The 7-bromo substituent in the target compound causes distinct deshielding in $ ^1H $-NMR (δ ~7.5–8.0 ppm for aromatic protons) compared to 6-bromo analogs (δ ~7.2–7.8 ppm) .
  • Crystallography: Software like SHELXL and ORTEP-3 (used for small-molecule refinement) could resolve differences in molecular packing between the target compound and its dihydroquinoline analogs .

Reactivity and Stability

  • Bromine Reactivity: The 7-bromo group facilitates Suzuki-Miyaura couplings, as seen in , whereas methyl or amino groups at the 3-position may direct electrophilic substitution to specific ring positions .
  • Stability : The tert-butyl group enhances hydrolytic stability compared to methyl or ethyl esters, as demonstrated in analogs like 1-tert-butyl-7-ethyl dicarboxylate .

Biological Activity

Introduction

Tert-butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

PropertyValue
Molecular Formula C12H14BrN3O2
Molecular Weight 303.16 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(C)C(=O)N1C=C(C(=C1)Br)C=C2C=CC=N2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through various mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical signaling pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding: By binding to specific receptors, it can influence cellular responses and lead to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited IC50 values in the low micromolar range:

Cell LineIC50 (µM)
HL605.6
HCT1164.2
MCF76.8

These values indicate a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Preliminary assays revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Mechanistic Insights

The mechanism behind the anticancer and antimicrobial activities may involve:

  • Induction of Apoptosis: Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Migration: It may also inhibit metastatic behavior in cancer cells by affecting cytoskeletal dynamics.

Study 1: Anticancer Efficacy in vitro

A study conducted on the effects of this compound on HL60 leukemia cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Study 2: Antimicrobial Testing

In a separate investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.